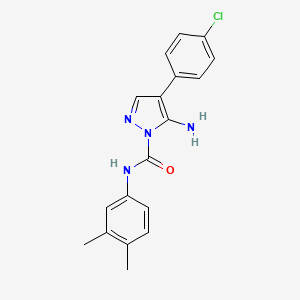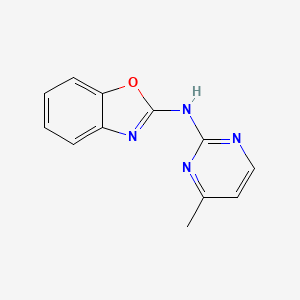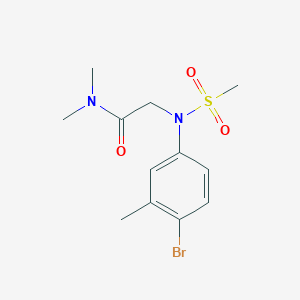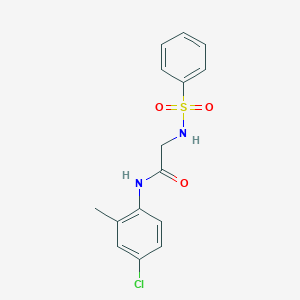
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide, also known as ACPD, is a chemical compound that has been widely used in scientific research for its interesting properties. This compound is a pyrazole derivative and has been synthesized through various methods.
Mecanismo De Acción
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide acts as an agonist of group I mGluRs, specifically mGluR1 and mGluR5. These receptors are G protein-coupled receptors that modulate the release of neurotransmitters such as glutamate. Activation of mGluR1 and mGluR5 by 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide leads to the activation of intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has also been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory. Additionally, 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in lab experiments is its specificity for group I mGluRs. This allows researchers to study the function of these receptors without affecting other glutamate receptors. However, one of the limitations of using 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide is its short half-life, which requires frequent administration to maintain its effects.
Direcciones Futuras
There are several future directions for the use of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in scientific research. One direction is the development of more potent and selective agonists of mGluRs. Another direction is the use of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide in the development of novel therapeutics for neurodegenerative diseases. Additionally, 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide can be used to study the role of mGluRs in other physiological and pathological conditions, such as addiction and pain.
Métodos De Síntesis
The synthesis of 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been reported through various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylaniline to form 4-chlorobenzoyl-3,4-dimethylaniline. This intermediate is then reacted with hydrazine hydrate to form 4-chlorobenzoyl-3,4-dimethylpyrazole. Finally, the amino group is introduced by reacting with ammonium carbonate to form 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide.
Aplicaciones Científicas De Investigación
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has been extensively used in scientific research as a pharmacological tool to study the function of glutamate receptors. It is an agonist of group I metabotropic glutamate receptors (mGluRs) and has been used to study the role of these receptors in various physiological and pathological conditions. 5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-1-carboxamide has also been used to study the role of mGluRs in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-3-8-15(9-12(11)2)22-18(24)23-17(20)16(10-21-23)13-4-6-14(19)7-5-13/h3-10H,20H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSSGHPITLRBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)


![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)
![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)


![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)